![molecular formula C7H9NOS B183763 (2-Cyclopropylthiazol-4-yl)methanol CAS No. 135207-09-9](/img/structure/B183763.png)
(2-Cyclopropylthiazol-4-yl)methanol
Overview
Description
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(2-Cyclopropylthiazol-4-yl)methanol”, focusing on its potential based on the general properties of thiazoles and similar compounds:
Antitumor and Cytotoxic Activity
Thiazoles have been studied for their potential in treating various cancers. A series of thiazole derivatives demonstrated potent effects on human tumor cell lines, suggesting that “(2-Cyclopropylthiazol-4-yl)methanol” could be researched for similar applications .
Antimicrobial and Antifungal Properties
Compounds with a thiazole ring have shown effectiveness against bacterial and fungal infections. This indicates that “(2-Cyclopropylthiazol-4-yl)methanol” may serve as a scaffold for developing new antimicrobial and antifungal agents .
Anti-inflammatory and Analgesic Effects
Thiazole derivatives have been associated with reducing inflammation and pain, which could make “(2-Cyclopropylthiazol-4-yl)methanol” a candidate for creating new anti-inflammatory and analgesic drugs .
Neuroprotective Applications
Some thiazoles are known to have neuroprotective effects, suggesting that “(2-Cyclopropylthiazol-4-yl)methanol” might be useful in the development of treatments for neurodegenerative diseases .
Antiviral Activity
Thiazole compounds have been explored for their antiviral properties, indicating that “(2-Cyclopropylthiazol-4-yl)methanol” could potentially be used in antiviral drug research .
Diuretic Properties
Thiazoles can act as diuretics, aiding in the removal of excess fluids from the body. This suggests another possible research application for “(2-Cyclopropylthiazol-4-yl)methanol” .
Anticonvulsant Potential
Research has shown that thiazole derivatives can serve as anticonvulsants, which means “(2-Cyclopropylthiazol-4-yl)methanol” might be investigated for use in seizure disorders .
Synthesis and Chemical Analysis
Mechanism of Action
Target of Action
(2-Cyclopropylthiazol-4-yl)methanol is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways related to their biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment .
properties
IUPAC Name |
(2-cyclopropyl-1,3-thiazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h4-5,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWKFTDGZIIVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602207 | |
Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylthiazol-4-yl)methanol | |
CAS RN |
135207-09-9 | |
Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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